5-Bromo-2-(2-fluoro-2-propyl)pyridine
CAS No.: 2070867-74-0
Cat. No.: VC7028631
Molecular Formula: C8H9BrFN
Molecular Weight: 218.069
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2070867-74-0 |
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Molecular Formula | C8H9BrFN |
Molecular Weight | 218.069 |
IUPAC Name | 5-bromo-2-(2-fluoropropan-2-yl)pyridine |
Standard InChI | InChI=1S/C8H9BrFN/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,1-2H3 |
Standard InChI Key | BJFXFQSFROTRGQ-UHFFFAOYSA-N |
SMILES | CC(C)(C1=NC=C(C=C1)Br)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 5-bromo-2-(2-fluoro-2-propyl)pyridine is C₈H₈BrFN, with a molecular weight of 233.06 g/mol. Its structure combines a pyridine core with a bromine atom at position 5 and a branched 2-fluoro-2-propyl group at position 2. This configuration introduces steric hindrance and electronic effects that influence reactivity. For comparison, 5-bromo-2-fluoropyridine (CAS 766-11-0), a related compound, has a molecular weight of 175.99 g/mol and lacks the branched alkyl group .
Key Structural Features:
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Halogenation: Bromine at position 5 enhances electrophilic substitution reactivity, while fluorine at the 2-propyl group contributes to metabolic stability and lipophilicity .
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Branched Alkyl Group: The 2-fluoro-2-propyl substituent may sterically hinder certain reactions, directing regioselectivity in cross-coupling processes.
Table 1: Comparison with Analogous Pyridine Derivatives
Synthesis and Industrial Production
The synthesis of 5-bromo-2-(2-fluoro-2-propyl)pyridine likely involves multi-step halogenation and alkylation processes. A plausible route includes:
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Friedel-Crafts Alkylation: Introducing the 2-fluoro-2-propyl group to 2-fluoropyridine using a fluoroalkylating agent.
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Bromination: Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions.
Industrial-scale production would require optimized purification techniques, such as distillation or column chromatography, to achieve high purity (>98%) . Challenges include managing the reactivity of the fluorine atom and ensuring regioselectivity during bromination.
Applications in Medicinal Chemistry
Though direct studies on 5-bromo-2-(2-fluoro-2-propyl)pyridine are scarce, its structural analogs demonstrate significant biological activity:
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Anticancer Agents: Fluorinated pyridines are key intermediates in inhibitors targeting enzymes like indoleamine-2,3-dioxygenase-1 (IDO1), which modulates immune responses in cancer .
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Antiviral Therapeutics: Brominated pyridines have been explored as scaffolds for SARS-CoV-2 main protease inhibitors .
The branched 2-fluoro-2-propyl group may enhance blood-brain barrier penetration, making the compound a candidate for neuropharmacological applications.
Role in Materials Science
Halogenated pyridines are pivotal in synthesizing advanced materials:
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OLED Host Materials: The electron-deficient pyridine core improves charge transport in organic light-emitting diodes (OLEDs). For example, 5-bromo-2-fluoropyridine derivatives are used to create host materials with high thermal stability .
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Semiconductor Intermediates: Bromine facilitates cross-coupling reactions to construct π-conjugated systems for organic semiconductors .
Reactivity and Functionalization
The compound’s reactivity is governed by its substituents:
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Bromine: Participates in Suzuki-Miyaura and Buchwald-Hartwig couplings to form carbon-carbon or carbon-heteroatom bonds.
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Fluorine: Stabilizes adjacent carbocations, enabling nucleophilic aromatic substitutions under mild conditions .
Table 2: Comparative Reactivity of Halogenated Pyridines
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